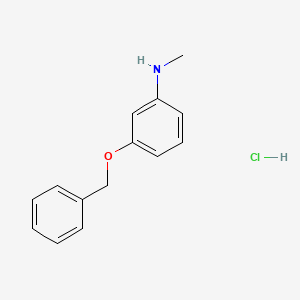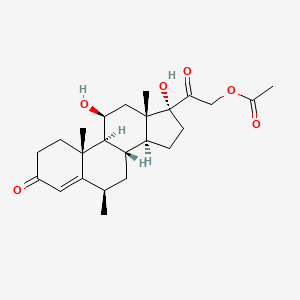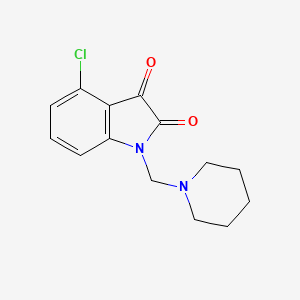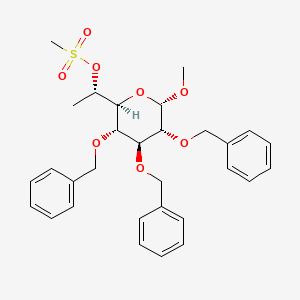![molecular formula C9H5N3O2 B13446091 3-cyano-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13446091.png)
3-cyano-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyano-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyano-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides with sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate . The reaction is carried out in the presence of acetic acid and piperidine acetate, leading to the formation of the desired pyridine derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反应分析
Types of Reactions: 3-Cyano-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like triethylsilane and trifluoroacetic acid.
Substitution: The compound can undergo substitution reactions, particularly at the cyano and carboxylic acid groups, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Triethylsilane and trifluoroacetic acid are commonly used for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted pyridine derivatives.
科学研究应用
3-Cyano-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid has several scientific research applications:
作用机制
The mechanism of action of 3-cyano-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it acts as a hinge binder, forming hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of certain enzymes . This interaction inhibits the activity of the target enzyme, leading to the desired biological effect.
相似化合物的比较
1H-Pyrrolo[2,3-b]pyridine: This compound shares a similar core structure but lacks the cyano and carboxylic acid groups.
3-Cyano-1H-pyrrolo[2,3-b]pyridine: This compound is similar but does not have the carboxylic acid group.
1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid: This compound has a similar structure but with different substitution patterns.
Uniqueness: 3-Cyano-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is unique due to the presence of both cyano and carboxylic acid groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C9H5N3O2 |
|---|---|
分子量 |
187.15 g/mol |
IUPAC 名称 |
3-cyano-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C9H5N3O2/c10-3-5-4-11-8-6(5)1-2-7(12-8)9(13)14/h1-2,4H,(H,11,12)(H,13,14) |
InChI 键 |
WVFXLKPWLHAQGN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC2=C1C(=CN2)C#N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


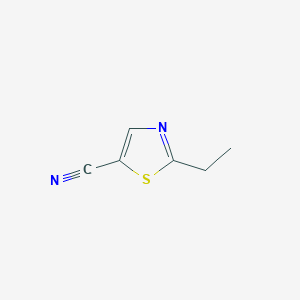
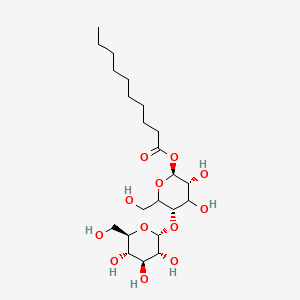


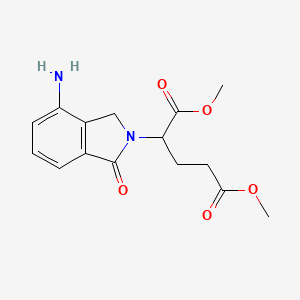
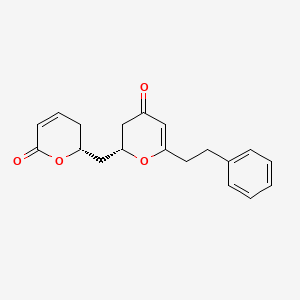
![2-[2-Methyl-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13446049.png)
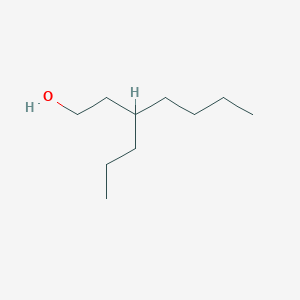
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B13446056.png)
![methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;iodide](/img/structure/B13446060.png)
